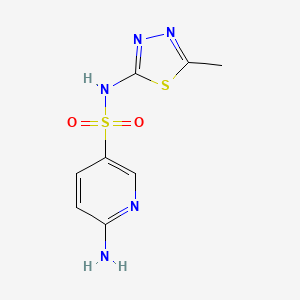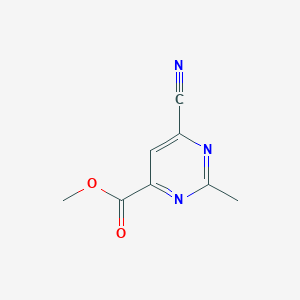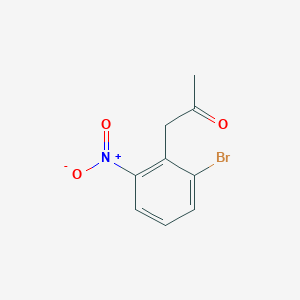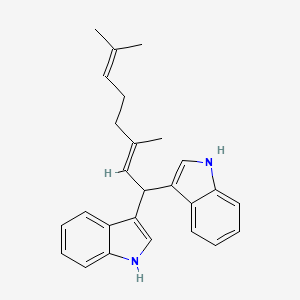
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated as a potential anticancer agent due to its ability to disrupt DNA replication.
Wirkmechanismus
The mechanism of action of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can disrupt DNA replication, leading to the inhibition of cell growth and proliferation. This makes it a promising candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethizole: Another sulfonamide with antimicrobial properties.
1,3,4-thiadiazole derivatives: A broad class of compounds with various biological activities, including anticancer and antimicrobial effects.
Uniqueness
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is unique due to its specific combination of a thiadiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H9N5O2S2 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S2/c1-5-11-12-8(16-5)13-17(14,15)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10)(H,12,13) |
InChI-Schlüssel |
ZPHCIRANUZXWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide](/img/structure/B13096860.png)






![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13096922.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)

![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)


